6-N-Biotinylaminohexanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of biotin derivatives, including 6-N-Biotinylaminohexanol, often involves complex organic synthesis pathways. For example, a novel synthesis approach to biotin from L-cysteine has been described, showcasing the intricate steps involved in creating biotin derivatives through highly stereoselective reactions and complex organic transformations (Seki, Mori, Hatsuda, & Yamada, 2002). Although not directly related to this compound, these synthesis methods underline the complexity and the innovative approaches required in the synthesis of biotin and its derivatives.

Molecular Structure Analysis

The molecular structure of biotin derivatives plays a crucial role in their biological function and interaction with proteins such as avidin and streptavidin. The crystal structure analysis of enzymes involved in biotin synthesis, like diaminopelargonic acid synthase, provides insights into the biochemical pathways of biotin biosynthesis and its structural requirements for biological activity (Käck, Sandmark, Gibson, Schneider, & Lindqvist, 1999). These studies, while not directly addressing this compound, highlight the importance of the molecular structure in the function and synthesis of biotin-related compounds.

Chemical Reactions and Properties

The reactivity of biotin derivatives, including this compound, with various chemical agents can be essential for their conjugation and application in biochemical assays. The synthesis and functionalization of biotinylated polymers demonstrate the chemical versatility of biotin derivatives for biomolecule conjugation (Alconcel, Kim, Tao, & Maynard, 2013). These polymers, equipped with biotin and reactive aldehyde groups, showcase the chemical properties that make biotin derivatives like this compound valuable tools in creating multifunctional scaffolds for biological applications.

Physical Properties Analysis

The physical properties of biotin derivatives, such as solubility and stability, are critical for their practical applications. While specific studies on this compound's physical properties are not directly available, research on similar biotin derivatives provides a foundation for understanding these aspects. For instance, the study on biotinylated and dethiobiotinylated insulins illustrates the impact of biotinylation on the physical properties of proteins, such as solubility and binding affinity, which are essential for their use in immunoassays and other biological applications (Hofmann, Zhang, Romovacek, Finn, Bothner-by, & Mishra, 1984).

Chemical Properties Analysis

The chemical properties of this compound, particularly its reactivity and binding affinity to avidin or streptavidin, are pivotal for its applications in bioconjugation and analytical biochemistry. The design of luminescent biotinylation reagents from rhenium(I) polypyridine complexes demonstrates the innovative approaches to enhancing the functionality of biotin derivatives through chemical modifications, which could extend to compounds like this compound (Lo, Louie, Sze, & Lau, 2008). These studies underline the potential for this compound and similar derivatives to be tailored for specific chemical reactivities and binding properties in various research contexts.

科学的研究の応用

ビオチン化試薬

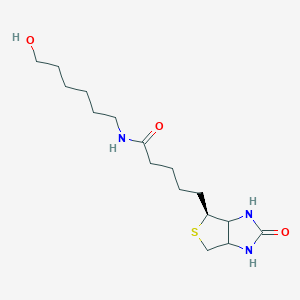

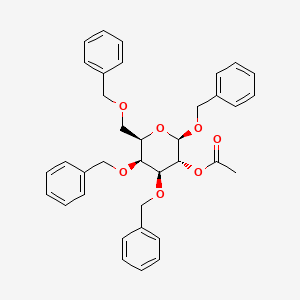

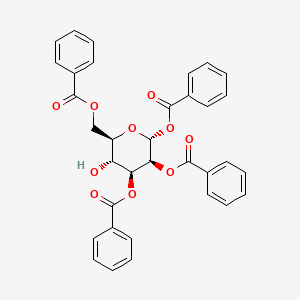

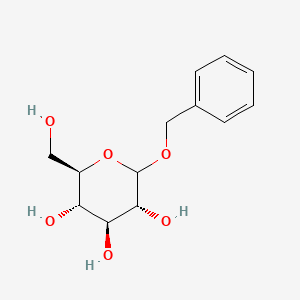

6-N-Biotinylaminohexanolは、ビオチンがヘキサノール鎖に結合した化学試薬です {svg_1}. ビオチン化試薬として使用され、さまざまな生体分子にビオチンを付加することができます。 アフィニティークロマトグラフィーやウエスタンブロッティングなど、さまざまな生物学的研究に応用されます {svg_2}.

アルコール基の官能基化

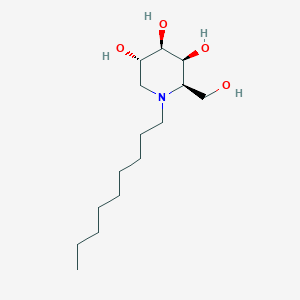

This compoundのヘキサノール鎖は、官能基化可能なアルコール基を持っています {svg_3}. つまり、カルボン酸と反応したり、ハロゲンやその他の求電子剤と交換したりすることができます {svg_4}. この特性により、有機合成や材料科学において有用となります。

アフィニティベースの応用

This compound分子の一部であるビオチンは、アフィニティベースの応用において有用です {svg_5}. たとえば、2つ以上のタンパク質間の相互作用を調べる技術であるプルダウンアッセイで使用できます {svg_6}.

ストレプトアビジンタンパク質との結合

ビオチンは、ストレプトアビジンタンパク質との結合にも使用できます {svg_7}. ストレプトアビジンはビオチンに高い親和性を持ち、この相互作用はELISAや免疫組織化学など、さまざまな生物学的アッセイでよく使用されます {svg_8}.

プロテオミクス研究

This compoundは、プロテオミクス研究で使用されます {svg_9}. プロテオミクスとは、タンパク質の網羅的な研究であり、this compoundなどのビオチン化試薬は、複雑な混合物中のタンパク質の標識と検出に使用できます {svg_10}.

セリンエステラーゼおよびプロテアーゼの阻害/分離

This compoundは、6-N-ビオチニルアミノヘキシルイソプロピルホスホロフルオリデートの合成に使用できます {svg_11}. この化合物は、セリンエステラーゼとプロテアーゼの阻害/分離に有効なツールです {svg_12}。これらは、生物学的システムにおける重要な酵素群です {svg_13}.

作用機序

Target of Action

The primary target of 6-N-Biotinylaminohexanol is the biotin (vitamin B7) metabolic pathway . Biotin is a crucial coenzyme for several carboxylases involved in the metabolism of fatty acids, amino acids, and glucose .

Mode of Action

This compound is a chemical reagent featuring a biotin ligated to a hexanol chain . The hexanol features an alcohol group, which is open for functionalization such as by reacting with carboxylic acids and interchanging with halogens or other electrophiles . This allows the compound to interact with its targets and induce changes in their biochemical activity .

Biochemical Pathways

The compound affects the biotin metabolic pathway . Biotin is involved in the carboxylation of pyruvate to oxaloacetate in gluconeogenesis, acetyl-CoA carboxylation to malonyl-CoA in fatty acid synthesis, and propionyl-CoA carboxylation to methylmalonyl-CoA in amino acid metabolism .

Pharmacokinetics

Biotin is well-absorbed from the diet, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the biotin metabolic pathway . By modulating this pathway, the compound can potentially influence a wide range of physiological processes, including energy production, lipid metabolism, and amino acid synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological context in which the compound is used .

特性

IUPAC Name |

N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCYJOAYBYFSDA-OWYJLGKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

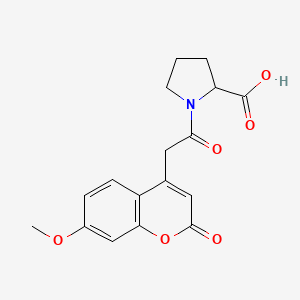

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)

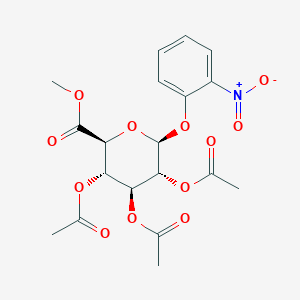

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)